N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide
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Overview
Description
“N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide” is a complex organic compound. It belongs to the class of compounds known as 1H-pyrazolo[3,4-b]quinolines .
Synthesis Analysis
The synthesis of such compounds often involves methods such as Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . A specific synthesis method for this compound was not found in the search results.Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyrazole and quinoline fragment forming the core structure . Detailed structural information specific to this compound was not found in the search results.Mechanism of Action
Target of Action
Similar compounds in the 1h-pyrazolo[3,4-b]quinoline class have shown potential as biologically active compounds .
Mode of Action
It is known that the parent structure of 1h-pyrazolo[3,4-b]quinolines can be modified with a number of substituents that have a significant influence on the physical, photophysical, and biological properties .
Biochemical Pathways
Compounds in the 1h-pyrazolo[3,4-b]quinoline class have been used as potential fluorescent sensors , suggesting they may interact with biochemical pathways related to fluorescence or cellular signaling.
Action Environment
The stability and efficacy of similar compounds may be influenced by factors such as ph, temperature, and the presence of other compounds .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4S/c1-3-10-24-20-17(12-14-11-13(2)4-9-18(14)21-20)19(22-24)23-30(28,29)16-7-5-15(6-8-16)25(26)27/h4-9,11-12H,3,10H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYYHROLOZDPAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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